![molecular formula C7H6N2O2 B1271633 3-(Furan-2-yl)-1,2-oxazol-5-amine CAS No. 33866-44-3](/img/structure/B1271633.png)
3-(Furan-2-yl)-1,2-oxazol-5-amine
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Overview
Description
The compound “3-(Furan-2-yl)-1,2-oxazol-5-amine” is a complex organic molecule that likely contains a furan ring, an oxazole ring, and an amine group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “3-(Furan-2-yl)-1,2-oxazol-5-amine” were not found, related compounds have been synthesized through various methods. For example, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have been synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. It has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Synthesis of Derivatives
The compound can be used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This process involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Dye Precursors
Furfural and its derivatives, including “3-(Furan-2-yl)-1,2-oxazol-5-amine”, have been reported to be used as dye precursors in the synthesis of diazo disperse dyes .
Solvent or Starting Material
Sometimes, it is used as a solvent or starting material for the production of various chemicals .
Plastics and Pharmaceuticals
Furfural and its derivatives have been extensively used in plastics, pharmaceutical, and agrochemical industries .
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZGFIJQYOAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368870 |
Source
|
Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1,2-oxazol-5-amine | |
CAS RN |
33866-44-3 |
Source
|
Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Furyl)-5-isoxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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